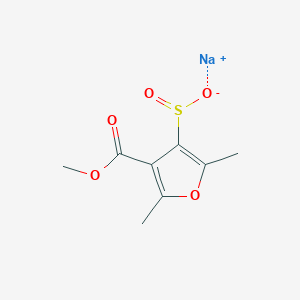
Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfinate is an organic compound with a unique structure that combines a furan ring with a sulfinate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfinate typically involves the reaction of 2,5-dimethylfuran with methoxycarbonyl chloride in the presence of a base, followed by sulfonation with sodium sulfite. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as sodium borohydride.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent hydrolysis of the reducing agent.
Substitution: Nucleophiles such as amines or thiols; reactions often require a catalyst or a base to facilitate the substitution process.
Major Products Formed
Oxidation: Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfonate.
Reduction: Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups that can undergo further chemical modifications.
Mécanisme D'action
The mechanism of action of Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfinate involves its interaction with specific molecular targets and pathways. The sulfinate group can act as a nucleophile, participating in various biochemical reactions. Additionally, the furan ring can undergo electrophilic aromatic substitution, making the compound reactive towards electrophiles. These interactions can modulate biological pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 4-(methoxycarbonyl)benzenesulfonate
- Sodium 4-(methoxycarbonyl)phenylsulfinate
- Sodium 4-(methoxycarbonyl)-2,5-dimethylthiophene-3-sulfinate
Uniqueness
Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfinate is unique due to the presence of both a furan ring and a sulfinate group in its structure
Propriétés
Formule moléculaire |
C8H9NaO5S |
|---|---|
Poids moléculaire |
240.21 g/mol |
Nom IUPAC |
sodium;4-methoxycarbonyl-2,5-dimethylfuran-3-sulfinate |
InChI |
InChI=1S/C8H10O5S.Na/c1-4-6(8(9)12-3)7(14(10)11)5(2)13-4;/h1-3H3,(H,10,11);/q;+1/p-1 |
Clé InChI |
PEESXHMKAQLZCG-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C(=C(O1)C)S(=O)[O-])C(=O)OC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



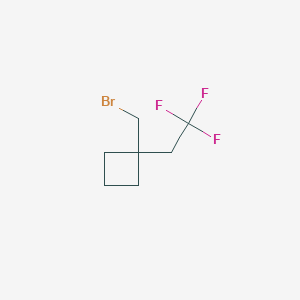


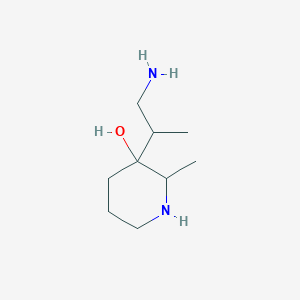



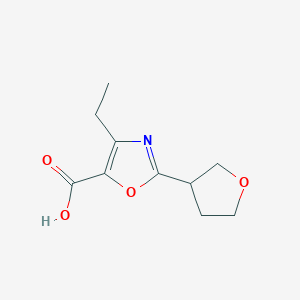

![1-[1-(Thiophen-3-ylsulfanyl)ethyl]piperidine](/img/structure/B13186421.png)
![Methyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B13186427.png)
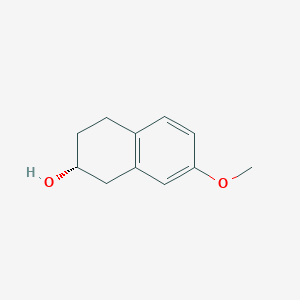
![tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13186440.png)
